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molecular formula C10H10ClN3 B1407273 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile CAS No. 1257437-52-7

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile

Cat. No. B1407273
M. Wt: 207.66 g/mol
InChI Key: TXJSEHNCNJAIIR-UHFFFAOYSA-N
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Patent
US09409864B2

Procedure details

A solution of 2,6-dichloropyridine-4-carbonitrile 24 (4 g, 23.5 mmol) in abs. EtOH (10 mL) was added with pyrrolidine (1.15 mL, 1 mol eq) and the mixture was heated at 70° C. for 6 h. The solvent was removed under reduced pressure, water was added to the residue and the aqueous phase was extracted with EtOAc (3×40 mL). The combined organic phase was washed with brine (1×60 mL), dried over Na2SO4 and evaporated to afford 25A as a pale yellow deliquescent solid (4.2 g, 20 mmol, 87% Yield). 1HNMR (DMSO, 400 MHz) δ 2.00 (m, 4H), 3.42 (m, 4H), 6.39 (s, 1H), 6.61 (s, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[C:4]([Cl:10])[N:3]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>CCO>[Cl:10][C:4]1[CH:5]=[C:6]([C:8]#[N:9])[CH:7]=[C:2]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[N:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C#N)Cl
Step Two
Name
Quantity
1.15 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×40 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (1×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C#N)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20 mmol
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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